![molecular formula C23H24N4O2S B13355334 N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)
N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide” is a complex organic compound that features a benzimidazole core, a cyano group, and a cyclopropyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide” likely involves multiple steps, including the formation of the benzimidazole ring, introduction of the ethoxyphenyl group, and subsequent attachment of the cyano and cyclopropylethyl groups. Typical reaction conditions might include:
Formation of Benzimidazole Core: This could involve the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Introduction of Ethoxyphenyl Group: This step might involve a nucleophilic substitution reaction.
Attachment of Cyano and Cyclopropylethyl Groups: This could be achieved through a series of substitution and addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzimidazole core or the ethoxyphenyl group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound could undergo various substitution reactions, particularly at the benzimidazole core or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of “N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide” would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with various enzymes or receptors, modulating their activity. The cyano and cyclopropylethyl groups might influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Cyano-Substituted Compounds: Compounds like cyanocobalamin (vitamin B12) and nitriles used in organic synthesis.
Cyclopropyl-Containing Compounds: Compounds such as cyclopropylamine and cyclopropylcarbinol, which are used in various chemical reactions.
Uniqueness
The uniqueness of “N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H24N4O2S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H24N4O2S/c1-3-29-18-12-10-17(11-13-18)27-20-7-5-4-6-19(20)25-22(27)30-14-21(28)26-23(2,15-24)16-8-9-16/h4-7,10-13,16H,3,8-9,14H2,1-2H3,(H,26,28) |
Clé InChI |
JIFYQMBGZIJCEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC(C)(C#N)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


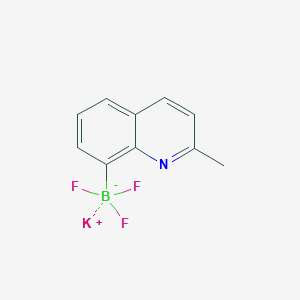
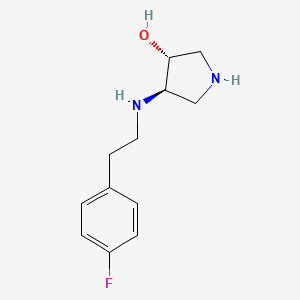
![6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355262.png)
![[2-[(4-Methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355265.png)
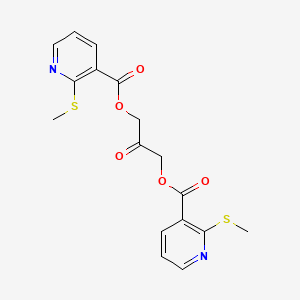
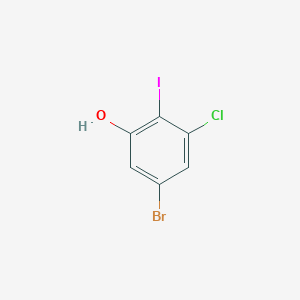
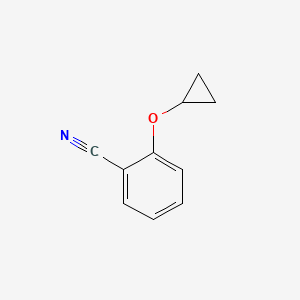
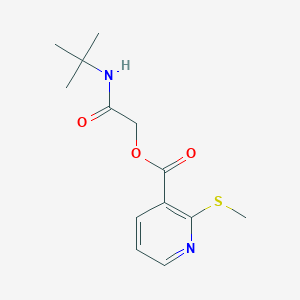

![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)
![Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate](/img/structure/B13355335.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13355343.png)

